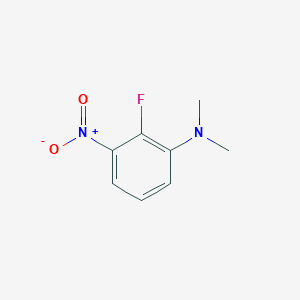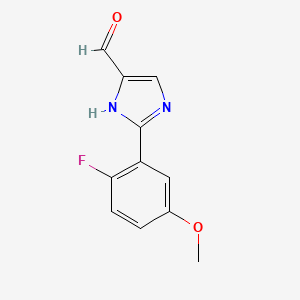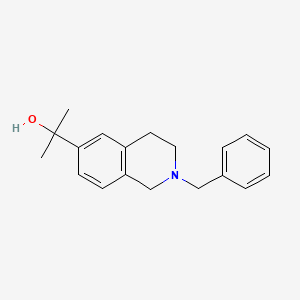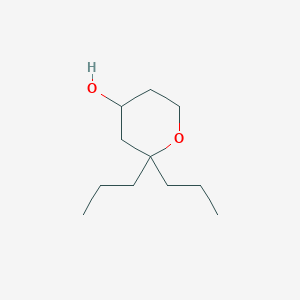
2,2-Dipropyltetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with two propyl groups at the 2-position and a hydroxyl group at the 4-position. Tetrahydropyrans are known for their presence in various natural products and their utility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of 1,5-diketones in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diketone undergoing intramolecular cyclization to form the tetrahydropyran ring.
Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. This one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement to yield the desired tetrahydropyran .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,5-dihydropyran derivatives. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dipropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 2,2-Dipropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2,2-Dipropyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dipropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-4-ol: Similar structure but lacks the propyl groups at the 2-position.
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Similar structure with methyl groups instead of propyl groups.
2,2-Diethyltetrahydro-2H-pyran-4-ol: Similar structure with ethyl groups instead of propyl groups.
Uniqueness
2,2-Dipropyltetrahydro-2H-pyran-4-ol is unique due to the presence of two propyl groups at the 2-position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its hydrophobicity and potentially alter its biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H22O2 |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2,2-dipropyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h10,12H,3-9H2,1-2H3 |
Clé InChI |
BFXKFUKLMRDGQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(CCO1)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


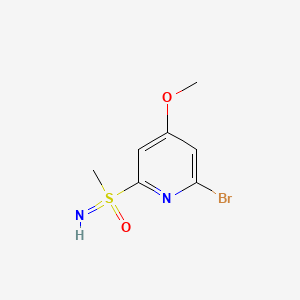
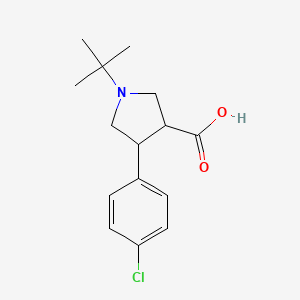
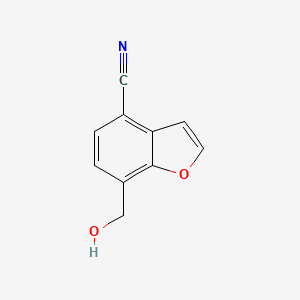

![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
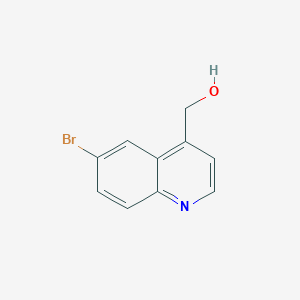
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
